Methyl 8-bromoisoquinoline-3-carboxylate
Description
Methyl 8-bromoisoquinoline-3-carboxylate (CAS: 1822818-07-4) is a brominated isoquinoline derivative with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol . It is a methyl ester substituted at the 8-position of the isoquinoline backbone with a bromine atom. Its structural uniqueness lies in the bromine substituent, which enhances electrophilic reactivity, making it valuable in pharmaceutical synthesis, ligand design, and material science applications.
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl 8-bromoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,1H3 |
InChI Key |
JABCCLOZCIKLHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-3-carboxylic acid, followed by methylation using methanol in the presence of a catalyst . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 8-substituted isoquinoline-3-carboxylates.
Oxidation: Formation of isoquinoline-3-carboxylic acid derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Scientific Research Applications
Methyl 8-bromoisoquinoline-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 8-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 8-bromoisoquinoline-3-carboxylate belongs to a broader class of halogenated quinoline/isoquinoline carboxylates. Below is a detailed comparison with structurally analogous compounds, focusing on substituent positions, functional groups, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position and Reactivity: The 8-bromo substituent in this compound distinguishes it from Methyl 7-bromoquinoline-3-carboxylate (7-Br), which may exhibit altered electronic effects and regioselectivity in cross-coupling reactions . The 4-hydroxy group in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate enhances hydrogen-bonding capacity, making it suitable for antibacterial applications, unlike the methyl ester variant .
Ester Group Variation: Methyl esters (e.g., this compound) generally exhibit higher volatility and faster metabolic clearance than ethyl esters (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate), impacting pharmacokinetics .
Multisubstituted Derivatives: Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate demonstrates how additional halogens (Cl, F) improve binding affinity in enzyme inhibition studies, though synthesis costs increase significantly .
Research Findings
- Synthetic Utility: this compound’s bromine atom facilitates Suzuki-Miyaura couplings, enabling access to diverse biaryl structures for drug discovery .
- Comparative Stability: Ethyl esters (e.g., CAS 35975-57-6) exhibit higher thermal stability than methyl esters due to reduced steric hindrance, as noted in technical flow analyses .
- Biological Activity: Methyl 7-bromoquinoline-3-carboxylate (CAS 1001756-23-5) shows superior fluorescence quantum yield compared to the 8-bromo isomer, highlighting substituent-position-dependent photophysical properties .
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